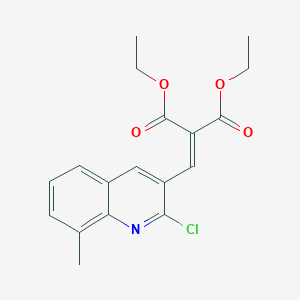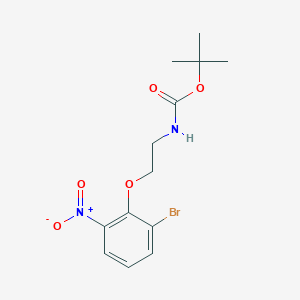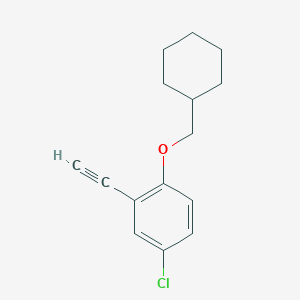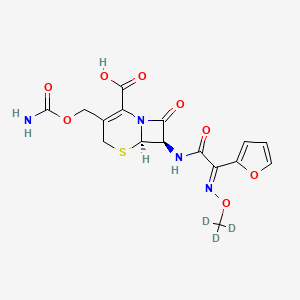
Carboxy Fluorescein-PEG3-Azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carboxy Fluorescein-PEG3-Azide: is a fluorescent probe widely used in biological and chemical research. It consists of a fluorescein core, a polyethylene glycol (PEG) linker, and an azide group, making it a versatile tool for labeling and imaging applications.
Synthetic Routes and Reaction Conditions:
Fluorescein Derivative Synthesis: The synthesis begins with fluorescein, which undergoes a series of reactions to introduce the carboxy group.
PEGylation: The fluorescein derivative is then reacted with polyethylene glycol (PEG) to form the PEG linker.
Azide Introduction: Finally, the azide group is introduced at the terminal end of the PEG linker.
Industrial Production Methods: Industrial production involves scaling up the above synthetic routes, ensuring purity and consistency through rigorous quality control measures. Advanced purification techniques such as chromatography are employed to achieve high-purity final products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The azide group can participate in substitution reactions, particularly in click chemistry applications.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Copper(I) catalysts, azide-alkyne cycloaddition conditions.
Major Products Formed:
Oxidation: Carboxylic acids, hydroxylated derivatives.
Reduction: Amine derivatives, reduced fluorescein.
Substitution: Triazole derivatives, labeled biomolecules.
Applications De Recherche Scientifique
Chemistry: Carboxy Fluorescein-PEG3-Azide is used in fluorescence spectroscopy and as a fluorescent tag in chemical assays. Biology: It is employed in cell labeling, imaging, and tracking cellular processes. Medicine: The compound is used in diagnostic imaging and drug delivery studies. Industry: It finds applications in proteomics and biochemical research.
Mécanisme D'action
The compound exerts its effects primarily through its fluorescent properties. The fluorescein core absorbs light and emits fluorescence, which can be detected and quantified. The azide group allows for specific labeling of biomolecules through click chemistry reactions, targeting specific molecular pathways.
Comparaison Avec Des Composés Similaires
Fluorescein Isothiocyanate (FITC): Similar fluorescent properties but lacks the PEG linker and azide group.
Rhodamine: Another fluorescent dye, but with different spectral properties.
Alexa Fluor: A series of fluorescent dyes with varying properties.
Uniqueness: Carboxy Fluorescein-PEG3-Azide stands out due to its combination of a PEG linker and azide group, which enhances its solubility and reactivity, making it a versatile tool for various applications.
Propriétés
Formule moléculaire |
C29H28N4O9 |
|---|---|
Poids moléculaire |
576.6 g/mol |
Nom IUPAC |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C29H28N4O9/c30-33-32-8-10-39-12-14-40-13-11-38-9-7-31-27(36)18-1-4-22-21(15-18)28(37)42-29(22)23-5-2-19(34)16-25(23)41-26-17-20(35)3-6-24(26)29/h1-6,15-17,34-35H,7-14H2,(H,31,36) |
Clé InChI |
ZIMAZYOZIYBRJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


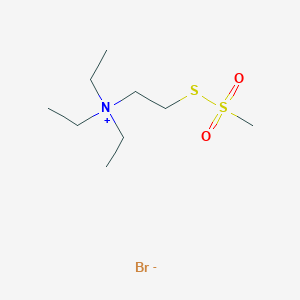
![5-Bromo-6-methylimidazo[1,2-a]pyrazin-8-ol](/img/structure/B15338490.png)
![2-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B15338494.png)
![6-Hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-1-benzofuran-3-one](/img/structure/B15338501.png)
![6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-(4-oxo-1H-pyridin-2-yl)thieno[2,3-e]thiazine-3-carboxamide](/img/structure/B15338509.png)
![[(3aS,6S)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol](/img/structure/B15338519.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15338530.png)
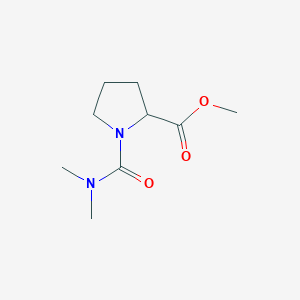

![N-Methyl-N-[(S)-pyrrolidine-3-carbonyl]-L-valine tert-Butyl Ester](/img/structure/B15338551.png)
